cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate hcl
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Overview
Description
Cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3 and a molecular weight of 286.75 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with (3-hydroxypiperidin-4-yl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including NMR, HPLC, and GC analyses, to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products due to its reactivity and stability.
Mechanism of Action
The mechanism of action of cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzyl (3-hydroxypiperidin-4-YL)carbamate: Lacks the hydrochloride component, which may affect its solubility and reactivity.
(3-Hydroxypiperidin-4-YL)carbamate derivatives: Various derivatives exist with different substituents on the piperidine ring, affecting their chemical and biological properties.
Uniqueness
Cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate hydrochloride is unique due to its specific configuration and the presence of the hydrochloride component, which enhances its solubility and stability in aqueous solutions .
Properties
Molecular Formula |
C13H19ClN2O3 |
---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
benzyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12+;/m1./s1 |
InChI Key |
LZHFWXLMHRUWFW-LYCTWNKOSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O.Cl |
Canonical SMILES |
C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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